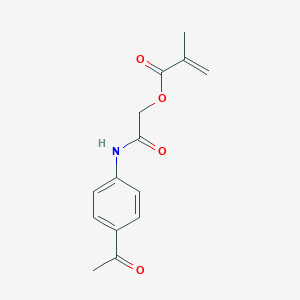![molecular formula C17H18BrNO2 B12528821 (2S)-2-[(S)-(2-bromophenoxy)-phenylmethyl]morpholine CAS No. 868685-40-9](/img/structure/B12528821.png)
(2S)-2-[(S)-(2-bromophenoxy)-phenylmethyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(S)-(2-bromophenoxy)-phenylmethyl]morpholine is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a morpholine ring, a phenylmethyl group, and a bromophenoxy group, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(S)-(2-bromophenoxy)-phenylmethyl]morpholine typically involves the reaction of (S)-2-bromophenol with (S)-phenylmethylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-[(S)-(2-bromophenoxy)-phenylmethyl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide or tetrahydrofuran.
Major Products Formed
Oxidation: Corresponding phenolic or quinone derivatives.
Reduction: Reduced morpholine derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2S)-2-[(S)-(2-bromophenoxy)-phenylmethyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and polymers
Mécanisme D'action
The mechanism of action of (2S)-2-[(S)-(2-bromophenoxy)-phenylmethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The bromophenoxy group plays a crucial role in the compound’s binding affinity and specificity, while the morpholine ring contributes to its overall stability and solubility .
Comparaison Avec Des Composés Similaires
Similar Compounds
cis-2,6-Dimethylmorpholine: Another morpholine derivative with different substituents, used in various chemical reactions and industrial applications.
tert-Butylmorpholine: Known for its unique reactivity pattern and applications in both chemical transformations and biocatalytic processes.
Uniqueness
(2S)-2-[(S)-(2-bromophenoxy)-phenylmethyl]morpholine stands out due to its chiral nature and the presence of the bromophenoxy group, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial processes .
Propriétés
Numéro CAS |
868685-40-9 |
|---|---|
Formule moléculaire |
C17H18BrNO2 |
Poids moléculaire |
348.2 g/mol |
Nom IUPAC |
(2S)-2-[(S)-(2-bromophenoxy)-phenylmethyl]morpholine |
InChI |
InChI=1S/C17H18BrNO2/c18-14-8-4-5-9-15(14)21-17(13-6-2-1-3-7-13)16-12-19-10-11-20-16/h1-9,16-17,19H,10-12H2/t16-,17-/m0/s1 |
Clé InChI |
XTOPLFVJQKWOCT-IRXDYDNUSA-N |
SMILES isomérique |
C1CO[C@@H](CN1)[C@H](C2=CC=CC=C2)OC3=CC=CC=C3Br |
SMILES canonique |
C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


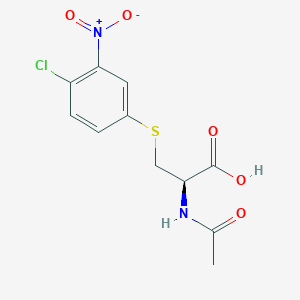

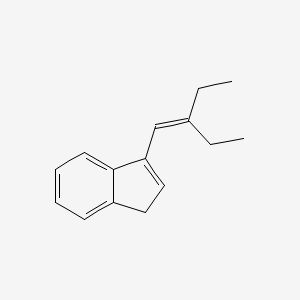

![2-[Bis(2-ethoxyethyl)phosphanyl]-4-ethoxyphenol](/img/structure/B12528763.png)
![Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol](/img/structure/B12528765.png)
![1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene](/img/structure/B12528768.png)
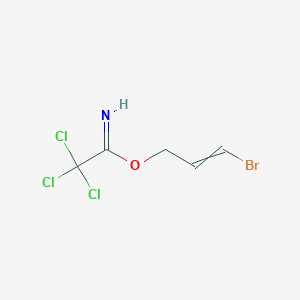
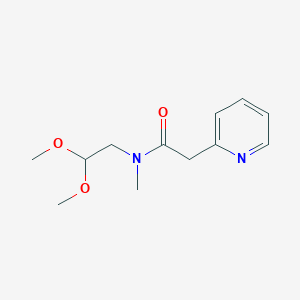
![[(Tetradecanoylcarbamothioyl)sulfanyl]acetic acid](/img/structure/B12528790.png)
![1-[(2-Ethoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B12528791.png)

![1-[(2,5-Dimethoxyphenyl)methyl]-5-oxo-L-proline](/img/structure/B12528806.png)
